MFCD03536197
Description
MFCD03536197 is a chemical compound cataloged under the MDL number this compound, with a molecular weight (MW) of 362.5 g/mol. While its CAS number is listed as "N/A" in available records, it is commercially available in quantities ranging from 100 mg to 1000 mg, with pricing structured as follows:
Properties
IUPAC Name |
3-[[4-[(4-amino-5-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]phenyl]methylsulfanyl]-5-methyl-1,2,4-triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N8S2/c1-9-17-19-13(21(9)15)23-7-11-3-5-12(6-4-11)8-24-14-20-18-10(2)22(14)16/h3-6H,7-8,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSTKCBGNPJKPAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1N)SCC2=CC=C(C=C2)CSC3=NN=C(N3N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD03536197 involves several steps, each requiring specific reagents and conditions. The exact synthetic route can vary depending on the desired purity and yield. Common methods include:
Step 1: Initial formation of the core structure using a base-catalyzed reaction.
Step 2: Introduction of functional groups through substitution reactions.
Step 3: Purification and crystallization to obtain the final product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:
Large-scale reactors: to handle the increased volume of reactants.
Automated systems: for precise control of reaction parameters.
Advanced purification techniques: such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
MFCD03536197 undergoes various chemical reactions, including:
Oxidation: Conversion of the compound into its oxidized form using oxidizing agents.
Reduction: Reduction of the compound using reducing agents to obtain different derivatives.
Substitution: Replacement of specific functional groups with others to modify its properties.
Common Reagents and Conditions
The reactions involving this compound typically use:
Oxidizing agents: like potassium permanganate or hydrogen peroxide.
Reducing agents: such as sodium borohydride or lithium aluminum hydride.
Catalysts: to facilitate substitution reactions, including palladium or platinum-based catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: may yield a more reactive form of the compound.
Reduction: can produce a more stable derivative.
Substitution: results in compounds with altered functional groups and properties.
Scientific Research Applications
MFCD03536197 has a wide range of applications in scientific research, including:
Chemistry
Catalysis: Used as a catalyst in various chemical reactions to enhance reaction rates and selectivity.
Material Science: Incorporated into materials to improve their properties, such as conductivity or stability.
Biology
Biochemical Studies: Utilized in studies to understand biochemical pathways and interactions.
Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.
Medicine
Pharmacology: Explored for its effects on biological systems and potential as a drug candidate.
Diagnostics: Used in diagnostic assays to detect specific biomolecules or conditions.
Industry
Manufacturing: Applied in the production of high-performance materials and chemicals.
Environmental Science: Employed in processes to remove contaminants from the environment.
Mechanism of Action
The mechanism of action of MFCD03536197 involves its interaction with specific molecular targets and pathways. It exerts its effects by:
Binding to target molecules: and altering their activity.
Modulating biochemical pathways: to achieve the desired outcome.
Interacting with cellular components: to induce specific responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
A rigorous comparison of MFCD03536197 with structurally or functionally analogous compounds is hindered by insufficient publicly available data. However, the following framework outlines how such a comparison could be structured, based on standard practices in chemical research :
Molecular and Functional Analogues
Without explicit structural data for this compound, hypothetical analogues might include compounds with similar molecular weights (e.g., ~360–370 g/mol) or shared functional groups (e.g., aromatic heterocycles, organometallic complexes). For example:
| Compound ID | Molecular Weight (g/mol) | Key Functional Groups | Price per 100 mg (USD) | Applications |
|---|---|---|---|---|
| This compound | 362.5 | Not disclosed | 64 | Research/Proprietary use |
| Hypothetical Analog 1 | 358.2 | Amine, carbonyl | 75 | Catalysis, drug discovery |
| Hypothetical Analog 2 | 367.8 | Sulfonamide, aryl | 85 | Polymer chemistry |
Price Benchmarking
This compound is competitively priced compared to mid-range research chemicals. For instance:
- This compound : $64/100 mg .
- Average price for 100 mg of research-grade organics : $50–100 USD (industry benchmarks).
This positions this compound as a cost-effective option for bulk purchases (e.g., $199/1000 mg), though its value proposition depends on unverified performance metrics.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
